

# Furfuryl Formate: A Potential Green Solvent for Chemical and Pharmaceutical Applications

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## Compound of Interest

Compound Name: *Furfuryl formate*

Cat. No.: *B077410*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Furfuryl formate**, a bio-derivable furanic ester, presents itself as a promising candidate in the growing field of green chemistry. Derived from furfuryl alcohol, which is produced from the hydrogenation of furfural obtained from lignocellulosic biomass, **furfuryl formate** aligns with the principles of sustainability.<sup>[1]</sup> Its properties suggest potential as an alternative to conventional volatile organic compounds (VOCs) in various applications, including organic synthesis and pharmaceutical research. This document provides an overview of its properties, a detailed synthesis protocol, and potential applications, drawing comparisons with established green and conventional solvents.

## Physicochemical Properties

**Furfuryl formate** is a colorless to pale yellow liquid with an ethereal odor.<sup>[2]</sup> A summary of its key physical and chemical properties is presented in Table 1. These properties are compared with those of other common solvents to evaluate its potential as a green solvent.

Table 1: Comparative Physicochemical Properties of **Furfuryl Formate** and Other Solvents

| Property                     | Furfuryl Formate                                 | Ethanol                         | Acetone                         | Toluene                       | 2-Methyltetrahydrofuran (2-MeTHF) |
|------------------------------|--|---------------------------------|---------------------------------|-------------------------------|-----------------------------------|
| CAS Number                   | 13493-97-5[3]                                    | 64-17-5                         | 67-64-1                         | 108-88-3                      | 96-47-9                           |
| Molecular Formula            | C <sub>6</sub> H <sub>6</sub> O <sub>3</sub> [3] | C <sub>2</sub> H <sub>6</sub> O | C <sub>3</sub> H <sub>6</sub> O | C <sub>7</sub> H <sub>8</sub> | C <sub>5</sub> H <sub>10</sub> O  |
| Molecular Weight (g/mol)     | 126.11[3]  | 46.07                           | 58.08                           | 92.14                         | 86.13                             |
| Boiling Point (°C)           | 166.3 @ 760 Torr[4]                              | 78.37                           | 56                              | 110.6                         | 78-80                             |
| Density (g/cm <sup>3</sup> ) | 1.1830 @ 0°C[4]                                  | 0.789                           | 0.791                           | 0.867                         | 0.854                             |
| Flash Point (°C)             | 56.67[5]   | 13                              | -20                             | 4                             | -11                               |
| Water Solubility             | Practically insoluble[2]                         | Miscible                        | Miscible                        | 0.52 g/L                      | 14 g/100 mL                       |
| Origin                       | Bio-based  | Bio-based/Petrochemical         | Petrochemical                   | Petrochemical                 | Bio-based                         |

## Synthesis of Furfuryl Formate

While historically, the direct reaction of furfuryl alcohol with formic acid was reported to be explosive, a controlled synthesis is achievable. The following protocol is based on established esterification principles and safety considerations for handling furan compounds.

### Experimental Protocol: Synthesis of Furfuryl Formate

Objective: To synthesize **furfuryl formate** from furfuryl alcohol and formic acid using an acid catalyst.

Materials:

- Furfuryl alcohol (Reagent grade,  $\geq 98\%$ )
- Formic acid ( $\geq 95\%$ )
- Sulfuric acid (Concentrated, 98%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (Saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Toluene or other suitable solvent for azeotropic removal of water
- Deionized water

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine furfuryl alcohol (1.0 mol), formic acid (1.2 mol),

and a suitable solvent like toluene (100 mL).

- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring.
- Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter to remove the drying agent.
  - Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
  - The resulting crude **furfuryl formate** can be further purified by vacuum distillation.

#### Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Furfuryl alcohol and formic acid are corrosive and can cause burns. Handle with care.

- The reaction of furfuryl alcohol with strong acids can be exothermic. Add the catalyst slowly and with cooling if necessary.

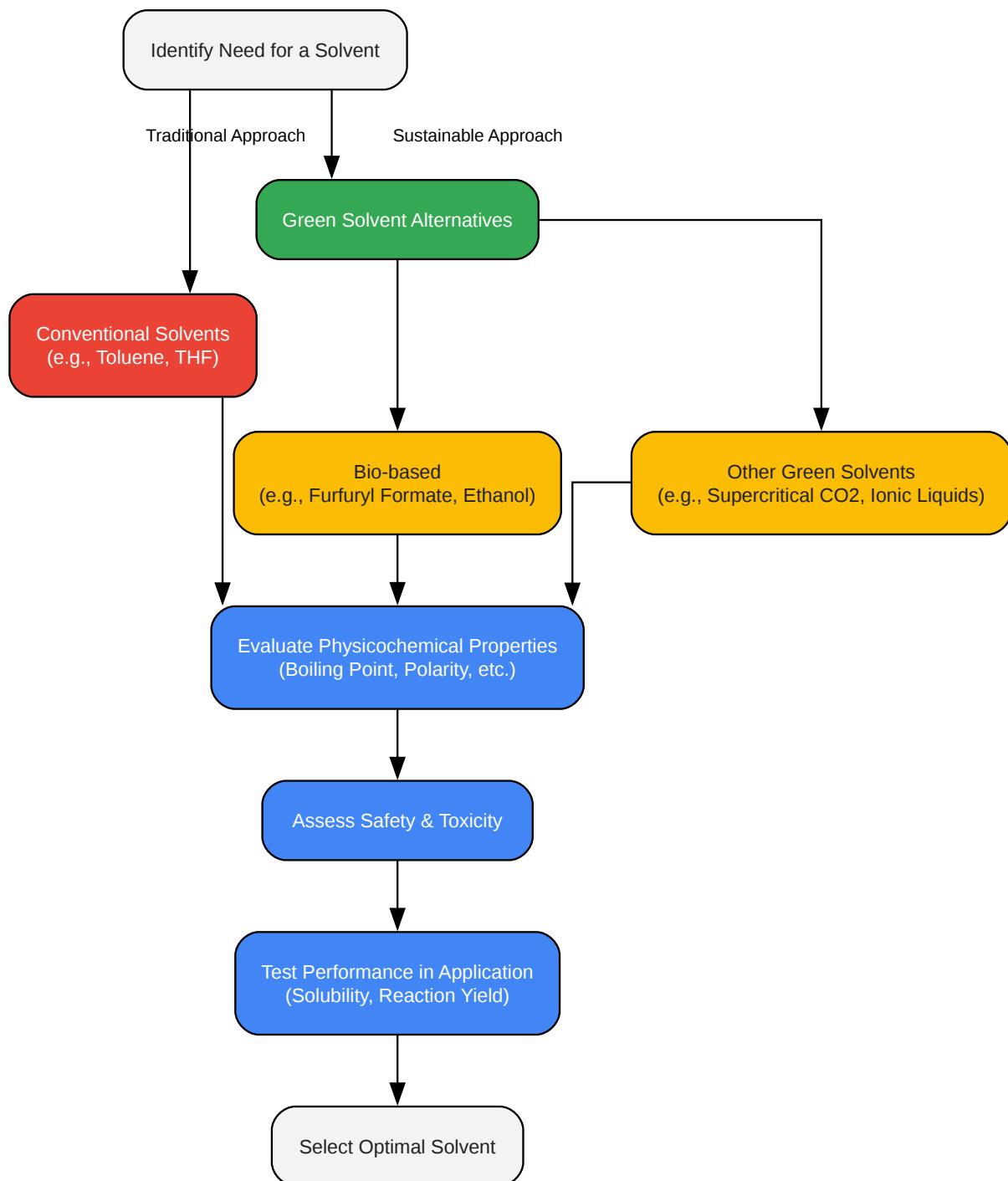
## Applications as a Green Solvent

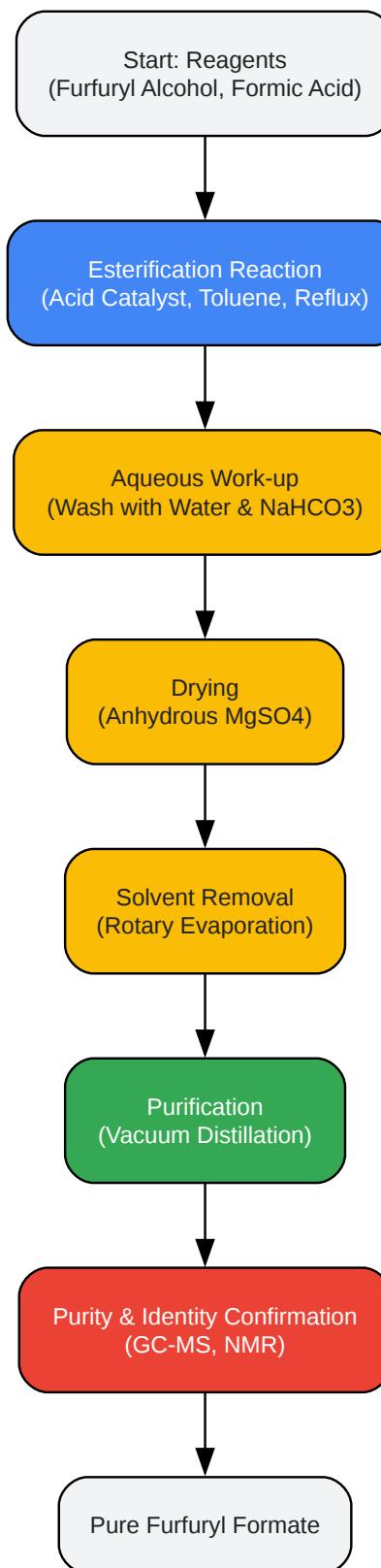
The potential of **furfuryl formate** as a green solvent stems from its bio-based origin, relatively high boiling point, and furanic structure which can offer unique solubility characteristics.

### 1. Reaction Medium in Organic Synthesis:

**Furfuryl formate**'s polarity and high boiling point make it a potential solvent for a range of organic reactions, particularly those requiring elevated temperatures. Its furan ring can participate in  $\pi$ - $\pi$  stacking interactions, which could influence the solubility of aromatic compounds.

### Logical Framework for Green Solvent Selection



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